

Characteristic IR Absorption Guide: 5-Fluoro-2-hydrazinyl-4-methylpyridine[1]

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 5-Fluoro-2-hydrazinyl-4-methylpyridine |
| CAS No.: | 1388070-75-4 |
| Cat. No.: | B3237376 |

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Executive Summary & Application Scope

5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the trifecta of functionalization on the pyridine core: an electron-withdrawing fluorine at C5, an electron-donating methyl at C4, and a reactive nucleophilic hydrazine group at C2.[1]

This guide serves as a technical reference for Quality Control (QC) and Process Development. Unlike standard spectral libraries, this document focuses on comparative spectroscopy—enabling researchers to distinguish the target product from its chlorinated precursors and non-fluorinated analogs during synthesis.

Structural Analysis & Predicted IR Profile

The infrared spectrum of this molecule is dominated by the interplay between the pyridine ring vibrations and the substituents. The hydrazine group (

) provides the most diagnostic high-frequency bands, while the fluorine atom induces significant shifts in the fingerprint region.[1]

Table 1: Characteristic IR Absorption Bands

Note: Values are characteristic ranges derived from analogous 2-hydrazinopyridines and 5-fluoropyridines.

| Functional Group | Frequency () | Intensity | Assignment & Diagnostic Value |
|---------------------------|---------------|---------------|---|
| Primary Amine (Hydrazine) | 3350 – 3250 | Medium-Strong | . [1] Diagnostic for free hydrazine terminus. |
| Secondary Amine | 3250 – 3150 | Medium | . [2] Overlaps with primary symmetric stretch. |
| Aromatic C-H | 3080 – 3010 | Weak | . [1] Pyridine ring protons (C3 and C6). |
| Methyl C-H | 2980 – 2850 | Weak-Medium | . [1] Distinctive doublet/multiplet from the C4-Methyl. [1] |
| Pyridine Ring | 1610 – 1570 | Strong | & . "Breathing" modes; shifted by F-substitution. [1] |
| N-H Deformation | 1650 – 1620 | Medium | Scissoring. Often appears as a shoulder on the ring stretch. |
| Aryl C-F Stretch | 1260 – 1210 | Strong | . Critical ID Peak. Distinguishes from non-F analogs. |
| C-N Stretch (Hydrazine) | 1180 – 1120 | Medium | . [1] Connects the hydrazine to the ring. |
| N-N Stretch | 980 – 920 | Weak-Medium | . [1] Specific to the hydrazine moiety. |

| | | | |
|----------------------|-----------|--------|---|
| Out-of-Plane Bending | 850 – 800 | Strong | [1] Pattern depends on 2,4,5-substitution (isolated H's). |
|----------------------|-----------|--------|---|

Comparative Analysis: Distinguishing Alternatives

In a drug development context, "performance" is defined by purity and identity. The following comparisons provide the logic for validating the compound against its specific manufacturing risks.

Comparison A: Target vs. Precursor (Reaction Monitoring)

Precursor: 2-Chloro-5-fluoro-4-methylpyridine (CAS: 881891-83-4) Context: The synthesis typically involves

displacement of the Chloride by Hydrazine.[1]

| Feature | Target Product (Hydrazine) | Precursor (Chloro) | QC Action |
|-----------|---------------------------------|----------------------------|--|
| 3400-3100 | Prominent Doublet/Triplet (N-H) | Absent (Clean baseline) | If absent, reaction failed.[1] |
| ~740-700 | Absent | Strong Band (C-Cl stretch) | Presence indicates unreacted starting material.[1] |
| ~1600 | Broadened by bend | Sharp Ring Stretch | N-H scissoring broadens the ring region. |

Comparison B: Target vs. Non-Fluorinated Analog

Analog: 2-Hydrazinyl-4-methylpyridine Context: Verifying the presence of the Fluorine atom (critical for metabolic stability in drugs).[1]

- The Fluorine Shift: The C-F bond is highly polar and rigid. In the 5-fluoro compound, look for a intense, sharp band in the 1260–1210

region.^[1]

- Ring Mode Perturbation: The electronegative Fluorine at C5 will shift the skeletal ring vibrations (approx 1480-1450

) to slightly higher frequencies (+10-20

) compared to the non-fluorinated analog due to ring polarization.^[1]

Experimental Protocol: Method Development

Hydrazines are prone to oxidation and hygroscopicity. A rigid protocol is required to obtain reproducible spectra.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets to minimize oxidation and moisture absorption.^[1]

- Crystal Selection: Diamond or ZnSe (Diamond preferred for chemical resistance).
- Background: Collect 32 scans of air background before every sample.
- Sample Prep:
 - Ensure the sample is a dry, free-flowing powder.^[1]
 - Critical Step: If the sample appears sticky (hygroscopic), dry in a vacuum desiccator over for 2 hours. Hydrazine hydrates can form "goeey" spectral artifacts.
- Application: Place ~5 mg on the crystal. Apply high pressure using the anvil to ensure contact (hydrazine salts can be hard).
- Acquisition: 4000–600

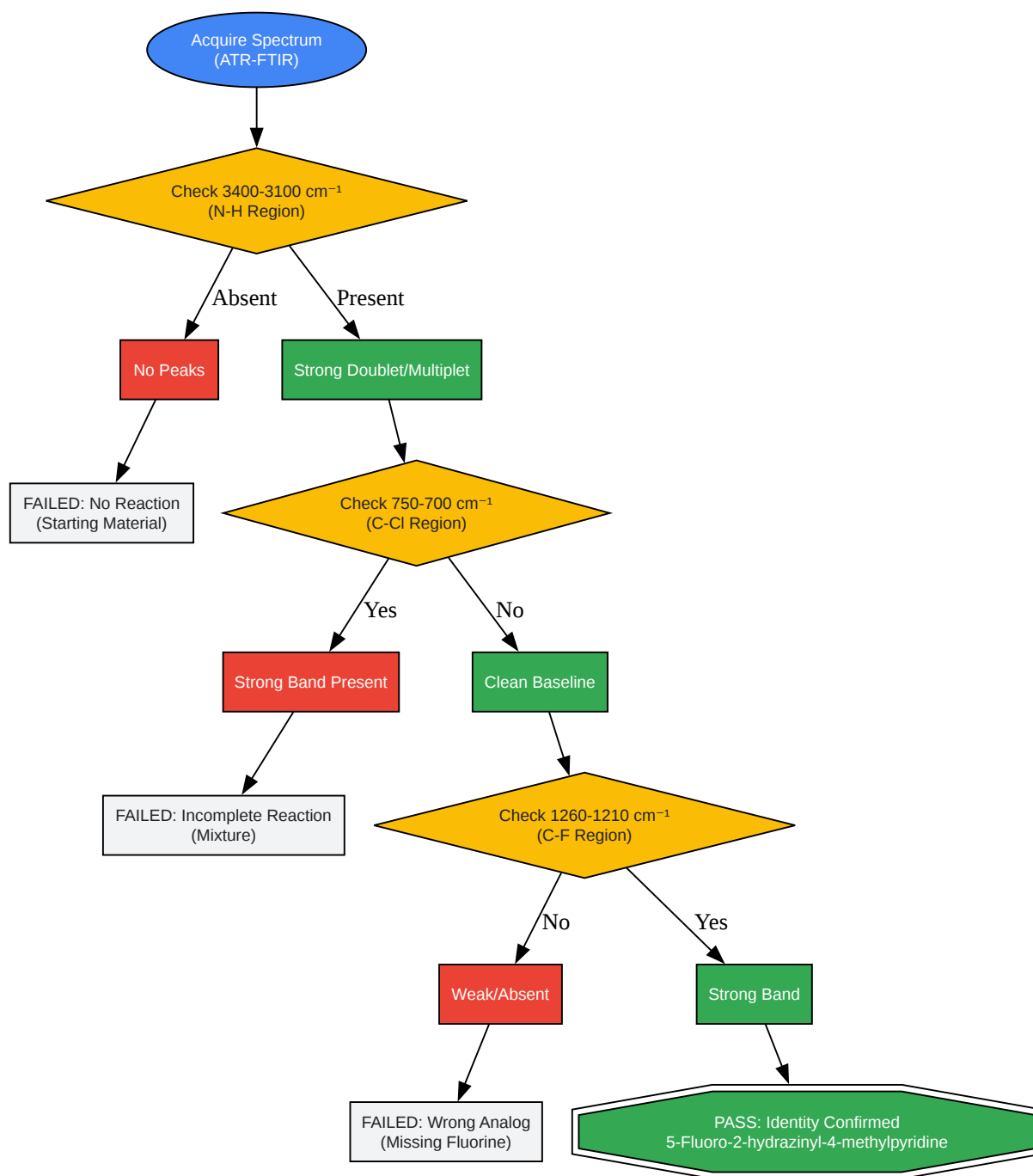
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resolution, 32 scans.

- Cleaning: Wipe with Isopropanol.[3] Avoid Acetone, as it can react with trace hydrazine on the crystal to form hydrazones (spectral artifacts).

QC Decision Logic (Visualization)

The following flowchart illustrates the logic for interpreting the IR spectrum during synthesis validation.



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Figure 1: Step-by-step spectral interpretation logic for validating the synthesis of **5-Fluoro-2-hydrazinyl-4-methylpyridine**.

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